molecular formula C19H17NO2 B15018975 Isoindole-1,3(3ah,7ah)-dione, 4,7-dihydro-4-methyl-2-(2-naphthyl)-

Isoindole-1,3(3ah,7ah)-dione, 4,7-dihydro-4-methyl-2-(2-naphthyl)-

Katalognummer: B15018975
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: DBPIPTPJHVEPCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a naphthalene ring and a hexahydroisoindole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the reaction of naphthalene-2-carboxylic acid with 4-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione under specific conditions such as the presence of a dehydrating agent and a catalyst. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the naphthalene ring .

Wissenschaftliche Forschungsanwendungen

4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its combined structural features of both naphthalene and isoindoline, which confer unique chemical reactivity and potential biological activities. This dual structural motif makes it a versatile compound in various fields of research .

Eigenschaften

Molekularformel

C19H17NO2

Molekulargewicht

291.3 g/mol

IUPAC-Name

4-methyl-2-naphthalen-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C19H17NO2/c1-12-5-4-8-16-17(12)19(22)20(18(16)21)15-10-9-13-6-2-3-7-14(13)11-15/h2-7,9-12,16-17H,8H2,1H3

InChI-Schlüssel

DBPIPTPJHVEPCI-UHFFFAOYSA-N

Kanonische SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.